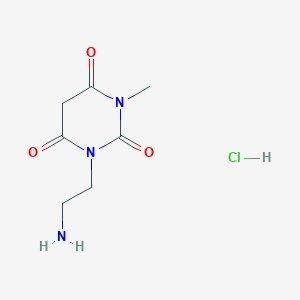
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid, also known as EPPA, is an organic compound that is used in various scientific research applications. EPPA is a derivative of pyrazinamide, a drug used to treat tuberculosis, and is used in laboratory experiments to study the biochemical and physiological effects of pyrazinamide and other drugs. EPPA has a wide range of applications in the scientific research field and is a useful tool for studying the effects of drugs on the body.
Applications De Recherche Scientifique
1. Chemical Sensing
A study by Gong et al. (2011) focused on a pyrazoline derivative closely related to the compound . This derivative was used as a highly selective fluorescent sensor for zinc ion detection. It showed high selectivity and low detection limits in a mixed solvent, forming a 1:1 complex with Zn²⁺ ions and displaying significant fluorescent enhancement. This suggests potential applications in chemical sensing and analysis (Gong et al., 2011).
2. Antimicrobial Activity
Asif et al. (2021) synthesized a compound similar to "2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetic acid" and evaluated its antibacterial properties. They reported significant antimicrobial activity against common pathogenic bacteria, indicating potential in the development of new antibacterial agents (Asif et al., 2021).
3. Anti-Inflammatory Agents
Raffa et al. (2010) explored pyrazolylbenzotriazinone derivatives, structurally related to the compound , for their anti-inflammatory properties. They found that some derivatives had a good pharmacological profile, suggesting their potential use as anti-inflammatory agents (Raffa et al., 2010).
4. Material Science
In material science, Al-Matar et al. (2010) reported on the solvent-free synthesis of pyrano[2,3-c]-pyrazoles, which are structurally similar to the compound . This work highlights the relevance of such compounds in material synthesis and their potential applications in various material science domains (Al-Matar et al., 2010).
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It is known that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been reported to exhibit anti-tubercular activity, suggesting that they may affect pathways related to the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
2-(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-15-7-8(5-10(16)17)11(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2,5H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQAAHDMIKEGRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methoxy-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1483060.png)










